Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate
Description
Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate is a synthetic carbamate derivative featuring a 4,5-dihydroisoxazole (isoxazoline) ring substituted with a 4-chlorophenyl group. Its tert-butyl carbamate group enhances stability and modulates solubility, while the chlorophenyl moiety contributes to electronic and steric effects critical for target binding .
Properties
Molecular Formula |
C15H19ClN2O3 |
|---|---|
Molecular Weight |
310.77 g/mol |
IUPAC Name |
tert-butyl N-[[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate |
InChI |
InChI=1S/C15H19ClN2O3/c1-15(2,3)20-14(19)17-9-12-8-13(18-21-12)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,19) |
InChI Key |
HYBSBOUIVKXEOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with a chlorophenyl-substituted dihydroisoxazole under specific conditions. The reaction is usually catalyzed by palladium and requires a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of isoxazoline-carbamate hybrids. Key analogs differ in substituents on the phenyl ring, adjacent heterocycles, or carbamate modifications. Below is a detailed analysis:
Substituent Variations on the Phenyl Ring
a. Bromophenyl Analogs
- tert-Butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate (CAS 1823499-38-2) Molecular formula: C₁₅H₁₉BrN₂O₃; MW: 355.23 . The bromine atom (larger and more lipophilic than chlorine) may enhance hydrophobic interactions but reduce metabolic stability. Limited data on bioactivity; primarily used in synthetic workflows.
b. Fluorophenyl Analogs
- tert-Butyl ((3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate (CAS 522615-29-8) Fluorine’s electronegativity improves binding to polar residues in target proteins.
c. Methoxyphenyl Analogs
- Demonstrated moderate antihypertensive activity in hybrid quinazolinone-isoxazoline structures .
Hybrid Derivatives with Quinazolinone Moieties
Quinazolinone hybrids highlight the impact of combining isoxazoline-carbamates with additional pharmacophores:
- Compound 4b: 3-((3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)quinazoline-4(3H)-one Retains the 4-chlorophenyl group but replaces tert-butyl carbamate with a quinazolinone ring. Exhibited moderate antihypertensive activity via α₁-adrenergic receptor blockade, comparable to prazosin .
- Compound 4a (4-bromophenyl analog) : Lower activity than 4b, suggesting chlorine’s optimal balance of size and electronegativity .
Physicochemical and Pharmacokinetic Properties
*Calculated based on molecular formula C₁₅H₁₈ClN₂O₃.
Biological Activity
Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 293.76 g/mol
- IUPAC Name : this compound
This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in neurotransmitter regulation. Research indicates that it may act as an inhibitor of acetylcholinesterase (AChE), which is critical in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.
Biological Activity and Therapeutic Implications
-
Neuroprotective Effects :
- Studies have shown that compounds similar to this compound can protect neuronal cells from apoptosis induced by amyloid beta peptide (Aβ). This suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease.
-
Anti-inflammatory Properties :
- The compound has been observed to reduce levels of inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating a possible role in modulating neuroinflammation associated with neurodegenerative conditions.
-
Antioxidant Activity :
- It has been reported that the compound exhibits moderate antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Studies :
- Comparative Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
